molecular formula C21H20N2O4S2 B4687586 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate

Cat. No.: B4687586
M. Wt: 428.5 g/mol
InChI Key: UFSBPFYLPJFULA-ICFOKQHNSA-N
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Description

This novel chemical entity, (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate, is a sophisticated research compound designed for probing specific biological pathways. Its molecular architecture integrates a rhodanine moiety, a privileged scaffold known to facilitate binding to a wide range of enzymes and protein targets , with a complex pyrrolo[3,2,1-ij]quinolinone core, a structure associated with diverse bioactivity. The presence of the rhodanine group suggests potential application as a tool compound for inhibiting protein-protein interactions or enzymatic activity, particularly in high-throughput screening campaigns targeting kinases, aldose reductase, or bacterial targets . The fused quinolinone system can impart significant planar rigidity and influence electronic properties, which may be exploited in biophysical interaction studies or as a core structure in medicinal chemistry programs aimed at developing novel therapeutics. The acetate ester further provides a handle for probing prodrug strategies or modulating the compound's physicochemical properties, such as lipophilicity and cell membrane permeability. This compound is intended for use by experienced researchers in chemical biology, hit-to-lead optimization, and mechanism-of-action studies, offering a unique structural template for investigating novel therapeutic targets.

Properties

IUPAC Name

[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-6-22-19(26)17(29-20(22)28)15-14-8-12(27-11(3)24)7-13-10(2)9-21(4,5)23(16(13)14)18(15)25/h7-9H,6H2,1-5H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSBPFYLPJFULA-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, the quinoline core, and the final coupling to form the acetate derivative. Common reagents used in these steps include ethyl acetoacetate, thiourea, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader series of hybrid molecules with variations in substituents and scaffold modifications. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound: (1Z)-1-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-...-8-yl acetate 3-Ethyl (thiazolidinone), 8-Acetate ~494.5* Not reported Thioxothiazolidinone, Quinoline dione
(Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-6-phenyl-...-ylidene)-2-thioxothiazolidin-4-one (12i) 8-Iodo, 6-Phenyl 613.4 269–271 Iodo, Phenyl, Thioxothiazolidinone
(Z)-8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-...-one (16d) 8-Fluoro, 6-Phenyl 404.1 352–354 Fluoro, Imidazolidinone, Thioxo
(Z)-4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-...-8-yl 2-methoxybenzoate 8-(2-Methoxybenzoate) ~548.6* Not reported Methoxybenzoate, Thioxothiazolidinone

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The 8-iodo derivative (12i) exhibits a lower melting point (269–271°C) compared to the 8-fluoro analog (16d, 352–354°C), likely due to reduced polarity and weaker intermolecular forces in the iodo compound .
  • The 8-acetate group in the target compound may enhance solubility in polar solvents compared to hydrophobic substituents like phenyl or iodo .

Synthetic Yields :

  • Reactions introducing bulky groups (e.g., 6-phenyl in 16d) show moderate yields (64%), whereas iodination at the 8-position (12i) achieves higher yields (82%), suggesting steric and electronic factors influence efficiency .

Biological Implications: While bioactivity data for the target compound are absent in the evidence, analogs with thioxothiazolidinone moieties are often explored for antimicrobial and anticancer properties due to their electrophilic reactivity . The acetate group may improve pharmacokinetics by increasing metabolic stability compared to esters like benzoate .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate?

The synthesis involves multi-step reactions, typically starting with the condensation of thiazolidinone precursors (e.g., 3-ethyl-2-thioxo-thiazolidin-4-one) with functionalized quinoline derivatives. Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are often used to facilitate cyclization .
  • Purification : Chromatography or recrystallization from ethanol-DMF mixtures ensures >95% purity .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the Z-configuration of the thiazolidinone-quinoline junction .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+^+ peak) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Contradictions may arise from assay variability, compound stability, or target specificity. Methodological solutions include:

  • Assay standardization : Use positive/negative controls (e.g., known enzyme inhibitors) under consistent pH and temperature conditions .
  • Stability profiling : Conduct accelerated degradation studies (e.g., 40°C, 75% humidity) with HPLC-MS to identify decomposition products .
  • Target validation : Employ CRISPR knockout models or siRNA silencing to confirm target engagement .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) on the quinoline ring while preserving the thiazolidinone core .
  • Formulation : Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG-400) to enhance aqueous solubility .
  • Prodrug design : Acetylate hydroxyl groups to improve membrane permeability, with enzymatic cleavage in target tissues .

Advanced: How do structural modifications influence the compound’s biological activity?

Systematic structure-activity relationship (SAR) studies reveal:

Modification Biological Impact Reference
Ethyl → Allyl substitutionReduces cytotoxicity (IC₅₀ ↑ 20%) but improves solubility (logP ↓ 0.5)
4-NO₂ on phenyl ringEnhances enzyme inhibition (Kᵢ ↓ 2-fold) due to electron-withdrawing effects
Methyl → Fluoro on quinolineIncreases metabolic stability (t₁/₂ ↑ 3×) by resisting CYP450 oxidation

Advanced: What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors, focusing on the thiazolidinone sulfur and quinoline carbonyl as key pharmacophores .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds .
  • QSAR models : Correlate substituent electronegativity with activity using partial least squares regression .

Advanced: How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C; monitor degradation via HPLC at 0, 24, and 48 hours .
  • Photostability : Expose to UV light (320–400 nm) for 72 hours; quantify isomerization by NMR .
  • Thermal stability : Store at 40°C for 4 weeks; assess purity loss using TLC .

Basic: What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Enzyme inhibition : Test against target enzymes (e.g., COX-2, α-glucosidase) using colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity screening : Use MTT assays on HEK-293 and HepG2 cell lines (48-hour exposure) .
  • Antimicrobial activity : Perform agar dilution assays against Gram-positive/negative bacteria .

Advanced: How can contradictory data in enzyme inhibition vs. cellular activity be reconciled?

  • Membrane permeability : Measure cellular uptake via LC-MS/MS; low intracellular levels may explain reduced cellular efficacy despite strong in vitro inhibition .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .
  • Metabolic conversion : Incubate with liver microsomes (human/rat) to detect active metabolites .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4, GHS) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of powdered compound .
  • Waste disposal : Neutralize with 10% NaOH before incineration to degrade thioxo groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate
Reactant of Route 2
Reactant of Route 2
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate

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